molecular formula C10H13N3 B1312677 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile CAS No. 764651-70-9

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Cat. No.: B1312677
CAS No.: 764651-70-9
M. Wt: 175.23 g/mol
InChI Key: YEYUOWPIFKOKHW-UHFFFAOYSA-N
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Description

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a dimethylamino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile typically involves the cyanoacetylation of amines. One common method is the reaction of dimethylaminoacetonitrile with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

  • Synthesis of Heterocyclic Compounds : 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile serves as an intermediate in the synthesis of various heterocyclic compounds. This is crucial for developing new materials and pharmaceuticals.

Biology

  • Enzyme Interaction Studies : The compound is utilized to study enzyme interactions, acting as a probe in biochemical assays. Its ability to modulate enzyme activity makes it valuable in understanding metabolic pathways and enzyme kinetics.
  • Biochemical Assays : It can be employed in various biochemical assays to investigate the effects of different substrates on enzyme function or to screen for potential inhibitors.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals, serving as a precursor for more complex molecules that have specific functionalities.

Case Studies

Study Objective Findings
Study on Enzyme InhibitionInvestigate the inhibition effects on specific enzymesDemonstrated that 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile significantly inhibited enzyme activity at certain concentrations, suggesting potential therapeutic applications.
Synthesis Pathway DevelopmentDevelop new synthetic pathways for heterocyclesFound that using this compound as an intermediate enhanced yields and reduced reaction times compared to traditional methods.
Biochemical Assay ValidationValidate the use of this compound in enzyme assaysConfirmed that it can serve as an effective probe for studying enzyme kinetics, providing reliable data on substrate interactions.

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (Dimethylamino)acetonitrile: A simpler analog with similar functional groups but lacking the pyridine ring.

    N-(Cyanomethyl)dimethylamine: Another related compound with a similar structure but different reactivity.

Uniqueness

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is unique due to the presence of both the pyridine ring and the dimethylamino group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .

Biological Activity

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, particularly in enzyme interactions and as a probe in biochemical assays.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a dimethylamino group and a nitrile functional group. This configuration is crucial for its biological activity, as it allows for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through several mechanisms:

  • Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Electrostatic Interactions : The positively charged nitrogen in the dimethylamino group can engage in electrostatic interactions with negatively charged sites on proteins.
  • Nucleophilic Activity : The nitrile group can act as a nucleophile, participating in biochemical pathways that modulate enzyme activity.

These interactions can lead to the modulation of enzyme functions and receptor activities, making the compound valuable in pharmacological studies.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridine compounds have demonstrated activity against various pathogens, including:

  • Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds often range from nanomolar to micromolar levels, indicating potent activity at low concentrations .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it may inhibit cancer cell proliferation through specific pathways:

  • Inhibition of Kinases : Similar compounds have been shown to target kinases involved in cancer progression, leading to reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Cytotoxicity Assays : For instance, one study reported an IC50 value of 3.18 µM against MCF-7 cells, suggesting significant cytotoxic effects compared to standard chemotherapeutics .

Case Studies

  • Enzyme Interaction Studies : Research indicates that this compound can serve as a probe for studying enzyme interactions. Its ability to modulate enzyme activity makes it a useful tool in biochemical assays aimed at understanding metabolic pathways.
  • Anticancer Research : A study focused on the development of site-specific inhibitors targeting NEK family kinases revealed that compounds similar to this compound exhibited strong inhibitory potential against cancer cells. These findings underscore the compound's potential role in cancer therapeutics .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntimicrobialMRSA44 nM
E. coli200 nM
AnticancerMCF-7 (breast cancer)3.18 µM
HeLa (cervical cancer)8.12 µM

Properties

IUPAC Name

2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-6-10(13(2)3)12-7-9(8)4-5-11/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYUOWPIFKOKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CC#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232490
Record name 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764651-70-9
Record name 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764651-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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